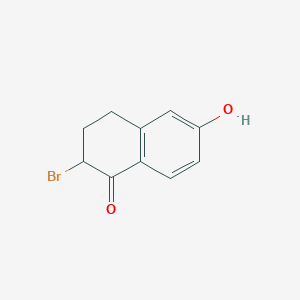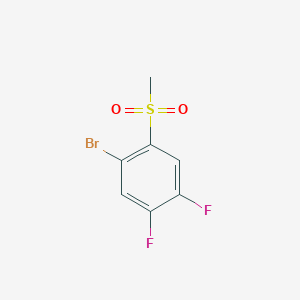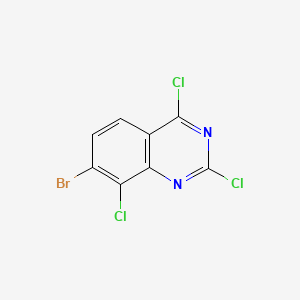
7-Bromo-2,4,8-trichloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,4,8-trichloroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. The compound’s molecular formula is C8H2BrCl3N2, and it has a molecular weight of 312.38 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,8-trichloroquinazoline typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the bromination and chlorination of quinazoline derivatives under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, ensuring high yields and purity. The reactions are typically carried out in inert atmospheres and at controlled temperatures to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2,4,8-trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines .
Applications De Recherche Scientifique
7-Bromo-2,4,8-trichloroquinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of optoelectronic materials and sensors
Mécanisme D'action
The mechanism of action of 7-Bromo-2,4,8-trichloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 7-Bromo-2,4,6-trichloroquinazoline
- 8-Bromo-2,4-dichloroquinazoline
Comparison: Compared to similar compounds, 7-Bromo-2,4,8-trichloroquinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of bromine and chlorine atoms at specific positions can enhance its antimicrobial properties compared to other quinazoline derivatives .
Propriétés
Formule moléculaire |
C8H2BrCl3N2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
7-bromo-2,4,8-trichloroquinazoline |
InChI |
InChI=1S/C8H2BrCl3N2/c9-4-2-1-3-6(5(4)10)13-8(12)14-7(3)11/h1-2H |
Clé InChI |
ZEHBTASLZKBUPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


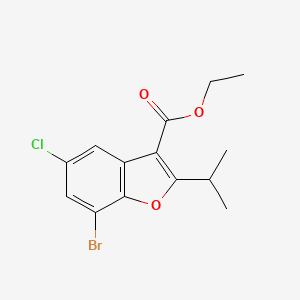
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
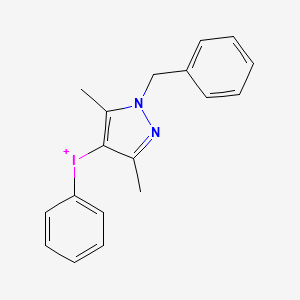
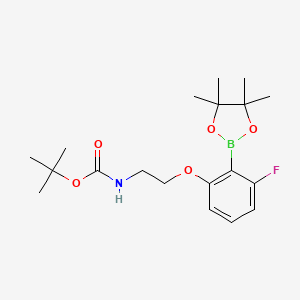
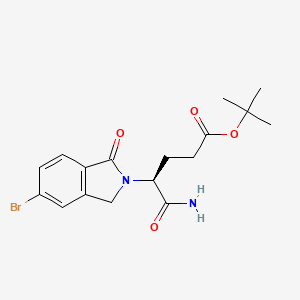

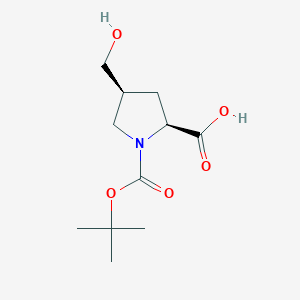
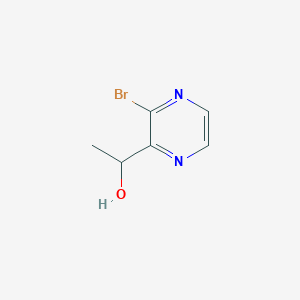
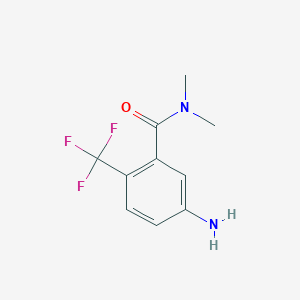
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)
